2-Isopropylbenzoic acid CAS number and properties
2-Isopropylbenzoic acid CAS number and properties
An In-depth Technical Guide to 2-Isopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isopropylbenzoic acid (CAS No. 2438-04-2), a substituted aromatic carboxylic acid. The document details its chemical and physical properties, safety information, potential therapeutic applications, and relevant experimental methodologies.
Core Properties and Safety Information
2-Isopropylbenzoic acid, also known as 2-(1-methylethyl)benzoic acid, is a white crystalline solid.[1] Its core chemical and physical properties are summarized below for easy reference.
Table 1: Chemical and Physical Properties of 2-Isopropylbenzoic Acid
| Property | Value | Source |
| CAS Number | 2438-04-2 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3][5] |
| Molecular Weight | 164.20 g/mol | [2][3][5] |
| Appearance | White to almost white powder/crystal | [1][4] |
| Melting Point | 62-66 °C | [1][4] |
| Boiling Point | ~266-270 °C | [1] |
| Density | 1.080 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide. | [1] |
| IUPAC Name | 2-propan-2-ylbenzoic acid | [5] |
| InChI Key | BANZVKGLDQDFDV-UHFFFAOYSA-N | [2][5] |
| SMILES | CC(C)C1=CC=CC=C1C(=O)O | [2][5] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Source |
| GHS Pictogram | GHS06 (Toxic) | [2] |
| Signal Word | Danger | [2][5] |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |
| Precautionary Statements | P261, P264, P270, P280, P301+P310, P302+P352 | [2][4] |
| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Sensitization 1, Skin Irritation 2, Eye Irritation 2A | [2][5] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2] |
Potential Applications in Drug Development
While specific research on the biological activity of 2-Isopropylbenzoic acid is limited, its structural similarity to other benzoic acid derivatives suggests potential therapeutic applications. Benzoic acid and its derivatives are known for their antimicrobial, antifungal, and preservative properties in the pharmaceutical industry.
Notably, the related compound 2-hydroxy-5-isopropylbenzoic acid is investigated for its anti-inflammatory, analgesic, and antimicrobial effects.[2][3] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[2] Given these parallels, 2-Isopropylbenzoic acid serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 2-Isopropylbenzoic acid, based on established chemical principles for similar compounds.
Synthesis of 2-Isopropylbenzoic Acid
A common route for the synthesis of 2-substituted benzoic acids involves the oxidation of the corresponding substituted toluene. An illustrative workflow is provided below.
Caption: General workflow for the synthesis of 2-Isopropylbenzoic acid.
Methodology: Oxidation of 2-Isopropyltoluene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-isopropyltoluene to a solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution.
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Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
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Work-up: After the reaction is complete, cool the mixture and filter it to remove the manganese dioxide byproduct.
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Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms. This protonates the benzoate (B1203000) salt to form the carboxylic acid.
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Isolation and Purification: Collect the crude 2-Isopropylbenzoic acid by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final pure product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis and quantification of 2-Isopropylbenzoic acid.
Caption: General workflow for the analysis of 2-Isopropylbenzoic acid.
Methodology: HPLC Analysis
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Sample Preparation: Accurately weigh and dissolve the 2-Isopropylbenzoic acid sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. Filter the solution through a 0.45 µm filter.
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Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.
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Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile and water (with 0.1% formic acid).
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Detection: Monitor the elution at a wavelength where the compound has maximum absorbance.
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Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 2-Isopropylbenzoic acid in the sample.
Postulated Signaling Pathway Involvement
While direct evidence for the involvement of 2-Isopropylbenzoic acid in specific signaling pathways is not yet established, its structural similarity to known anti-inflammatory agents suggests a potential interaction with the arachidonic acid signaling pathway, specifically through the inhibition of cyclooxygenase (COX) enzymes.
